1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride
CAS No.: 2097968-52-8
VCID: VC3102671
Molecular Formula: C8H19ClN2O2S
Molecular Weight: 242.77 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C8H19ClN2O2S and a molecular weight of 242.77 g/mol. It is of interest in various research applications due to its potential biological activities and therapeutic applications. Chemical ReactivityAzetidine derivatives, including this compound, exhibit interesting chemical reactivity. They can undergo various reactions such as amination and hydrolysis, which are crucial for understanding their potential applications in drug synthesis and other chemical processes. Synthesis and Biological StudiesResearch on compounds structurally related to 1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride often involves exploring their potential as drugs or intermediates in drug synthesis. For example, azetidine derivatives have been studied as intermediates in the preparation of antibiotics and as key components in the development of receptor antagonists. Advanced Synthesis MethodsEfforts have been made to develop efficient synthesis methods for azetidine derivatives. Techniques such as microwave-assisted synthesis, metal-free intramolecular electrophilic amination, and stepwise synthesis have been explored to improve the efficiency and selectivity of these processes. Microencapsulation ApplicationsThere is also interest in using chemical compounds like azetidine derivatives for microencapsulation, which could be relevant for encapsulating active pharmaceutical ingredients or agricultural chemicals. This highlights the versatility of these compounds in materials science. |
---|---|
CAS No. | 2097968-52-8 |
Product Name | 1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride |
Molecular Formula | C8H19ClN2O2S |
Molecular Weight | 242.77 g/mol |
IUPAC Name | 1-butylsulfonyl-N-methylazetidin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C8H18N2O2S.ClH/c1-3-4-5-13(11,12)10-6-8(7-10)9-2;/h8-9H,3-7H2,1-2H3;1H |
Standard InChIKey | UGGQLCRYGSNUGI-UHFFFAOYSA-N |
SMILES | CCCCS(=O)(=O)N1CC(C1)NC.Cl |
Canonical SMILES | CCCCS(=O)(=O)N1CC(C1)NC.Cl |
PubChem Compound | 91812393 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume